molecular formula C10H14N2O2 B8688518 Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate

Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate

Cat. No.: B8688518
M. Wt: 194.23 g/mol
InChI Key: UXHHJAUNIUUEFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate is an organic compound with the molecular formula C10H14N2O2 It is a derivative of pyridine and is characterized by the presence of an amino group, a methyl group, and a pyridinyl group attached to a propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate typically involves the esterification of 2-amino-2-methyl-3-pyridin-4-ylpropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the specific reaction conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.

Major Products Formed:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features make it a candidate for drug design and development.

    Industry: It is used in the production of specialty chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and pyridinyl groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

    2-Amino-4-methylpyridine: Shares the pyridine and amino groups but lacks the propanoate moiety.

    Methyl 2-amino-3-pyridin-4-ylpropanoate: Similar structure but with a different substitution pattern on the propanoate moiety.

    2-Aminopyrimidine derivatives: Similar in having an amino group attached to a heterocyclic ring.

Uniqueness: Methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate is unique due to the combination of its functional groups and the specific substitution pattern. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate

InChI

InChI=1S/C10H14N2O2/c1-10(11,9(13)14-2)7-8-3-5-12-6-4-8/h3-6H,7,11H2,1-2H3

InChI Key

UXHHJAUNIUUEFK-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=NC=C1)(C(=O)OC)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of methyl 2-[(diphenylmethylene)amino]-2-methyl-3-pyridin-4-ylpropanoate from Step B (5.28 g, 14.73 mmol) in 75 ml of 1:1 MeOH/THF was added 6N HCl (3.68 ml, 22.10 mmol). The reaction was concentrated in vacuo after stirring for 1.5 h at rt. Purification using ion exchange chromatography (SCX cartridge) afforded methyl 2-amino-2-methyl-3-pyridin-4-ylpropanoate as a yellow oil (2.76 g, 97%). LCMS [M+H]=195.3. 1H NMR (d4-MeOH) δ 8.43 (dd, J=4.6, 1.6 Hz, 2H), 7.24 (dd, J=4.6, 1.5 Hz, 2H), 3.70 (s, 3H), 3.09 (A of AB, d, J=12.9 Hz, 1H), 2.90 (1 of AB, d, J=13.0 Hz, 1H), 1.39 (s, 3H).
Name
methyl 2-[(diphenylmethylene)amino]-2-methyl-3-pyridin-4-ylpropanoate
Quantity
5.28 g
Type
reactant
Reaction Step One
Name
MeOH THF
Quantity
75 mL
Type
solvent
Reaction Step One
Name
Quantity
3.68 mL
Type
reactant
Reaction Step Two

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